七水合硫酸亚铁

概述

描述

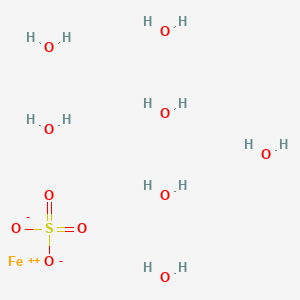

Iron(II) sulfate heptahydrate, also known as iron(II) sulfate heptahydrate, is a blue-green crystalline solid with the chemical formula FeSO₄·7H₂O. It is commonly referred to as green vitriol or copperas. This compound is widely used in various industries, including agriculture, water treatment, and pharmaceuticals, due to its versatile properties .

科学研究应用

作用机制

Target of Action

Ferrous sulfate heptahydrate primarily targets the body’s iron deficiency. It is used as an iron supplement to prevent or treat iron deficiency anemia . Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

Ferrous sulfate heptahydrate works by replacing iron in the body. Iron is found in hemoglobin, myoglobin, and other enzymes, allowing the transportation of oxygen via hemoglobin . The iron in ferrous sulfate is in a form that is easily absorbed by the body, which helps to increase the iron levels in the body and aids in the production of red blood cells .

Biochemical Pathways

The iron provided by ferrous sulfate heptahydrate is crucial for several biochemical pathways. It plays a vital role in the synthesis of DNA and collagen, energy metabolism, immune function, and the regulation of cell growth and differentiation .

Pharmacokinetics

Iron is absorbed in the duodenum and upper jejunum. In individuals with normal serum iron stores, about 10% of an oral dose is absorbed. This absorption rate increases to 20% to 30% in individuals with inadequate iron stores . The protein binding for ferrous sulfate is equal to or greater than 90%. It is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .

Result of Action

The primary result of ferrous sulfate heptahydrate action is the prevention and treatment of iron deficiency anemia. By increasing the iron levels in the body, it supports the formation of erythrocytes, also known as red blood cells . This leads to an increase in the body’s capacity to transport oxygen, thereby alleviating the symptoms of iron deficiency anemia.

准备方法

Synthetic Routes and Reaction Conditions

Iron(II) sulfate heptahydrate can be synthesized through several methods. One common method involves the reaction of iron with sulfuric acid. The reaction is typically carried out in an aqueous medium, where iron reacts with sulfuric acid to form ferrous sulfate, which then crystallizes as ferrous sulfate heptahydrate upon cooling .

[ \text{Fe} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2 ]

Another method involves the conversion of ferrous sulfate monohydrate to ferrous sulfate heptahydrate in a crystallization reactor in the presence of excess water .

Industrial Production Methods

In industrial settings, ferrous sulfate heptahydrate is often produced as a by-product of the titanium dioxide manufacturing process. The process involves the treatment of iron ore with sulfuric acid, resulting in the formation of ferrous sulfate. The ferrous sulfate is then crystallized to obtain the heptahydrate form .

化学反应分析

Types of Reactions

Iron(II) sulfate heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: : Ferrous sulfate can be oxidized to ferric sulfate in the presence of an oxidizing agent such as hydrogen peroxide.

[ 2\text{FeSO}_4 + \text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2\text{H}_2\text{O} ]

-

Reduction: : It can act as a reducing agent, for example, in the reduction of chromate in cement to less toxic chromium(III) compounds .

-

Substitution: : Ferrous sulfate can undergo substitution reactions with other salts to form different iron compounds.

Common Reagents and Conditions

Common reagents used in reactions with ferrous sulfate heptahydrate include sulfuric acid, hydrogen peroxide, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of ferrous sulfate heptahydrate include ferric sulfate, iron(III) oxide, and various iron complexes depending on the reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

Ferric sulfate (Fe₂(SO₄)₃): Unlike ferrous sulfate, ferric sulfate contains iron in the +3 oxidation state and is used in different applications such as water treatment and as a coagulant.

Ferrous fumarate (C₄H₂FeO₄): Another iron supplement used in the treatment of iron deficiency anemia, but with different pharmacokinetics and bioavailability compared to ferrous sulfate.

Ferrous gluconate (C₁₂H₂₂FeO₁₄): Similar to ferrous sulfate, it is used as an iron supplement but is often preferred for its better taste and fewer gastrointestinal side effects.

Uniqueness

Iron(II) sulfate heptahydrate is unique due to its high solubility in water and its ability to act as both a reducing agent and an iron supplement. Its versatility in various industrial and medical applications makes it a valuable compound .

属性

CAS 编号 |

7782-63-0 |

|---|---|

分子式 |

FeH4O5S |

分子量 |

171.94 g/mol |

IUPAC 名称 |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI 键 |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |

规范 SMILES |

O.OS(=O)(=O)O.[Fe] |

外观 |

Solid powder |

Key on ui other cas no. |

15491-23-3 7782-63-0 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

20908-72-9 58694-83-0 10028-21-4 |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous sulfate heptahydrate?

A1: The molecular formula of ferrous sulfate heptahydrate is FeSO4·7H2O, and its molecular weight is 278.02 g/mol.

Q2: What are some methods to determine the content of free water in ferrous sulfate heptahydrate?

A: A rapid method involves using ferrous sulfate monohydrate as a desiccant. Ferrous sulfate heptahydrate is sandwiched between layers of ferrous sulfate monohydrate and filter paper. After a set time, the weight difference of the ferrous sulfate heptahydrate indicates the amount of free water absorbed by the monohydrate. []

Q3: How is ferrous sulfate heptahydrate used in wastewater treatment?

A: Ferrous sulfate heptahydrate serves as a source of ferrous ions (Fe2+) in the Fenton oxidation process, an advanced oxidation process for treating wastewater. It reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, which degrade organic pollutants. [, ]

Q4: What are alternative reagents for reducing hexavalent chromium in contaminated soil?

A: Sodium thiosulfate presents a less expensive alternative to ferrous sulfate heptahydrate for reducing hexavalent chromium in contaminated soil. It has shown comparable efficacy in reducing Cr(VI) to Cr(III). [, ]

Q5: What is a significant environmental concern associated with the production of titanium dioxide?

A: The production of titanium dioxide generates a substantial amount of ferrous sulfate heptahydrate as a byproduct, leading to waste management challenges. [, ]

Q6: What are some approaches to utilize ferrous sulfate heptahydrate waste?

A: Ferrous sulfate heptahydrate waste can be utilized to co-produce valuable products like sulfuric acid, fine iron powder, and iron oxide red through a process involving oxygen-enriched roasting and cinder fractionation. [] It can also be processed into feed-grade ferrous sulfate monohydrate. []

Q7: Can ferrous sulfate heptahydrate be used to reduce ammonia emissions in poultry farming?

A: Yes, applying ferrous sulfate heptahydrate to poultry manure can effectively reduce ammonia volatilization by lowering manure pH and inhibiting the growth of certain bacteria. [] Studies show that a 10% concentration effectively lowers pH and reduces total coliform bacteria. []

Q8: What are some other applications of ferrous sulfate heptahydrate?

A8: Beyond environmental remediation, ferrous sulfate heptahydrate finds applications in various fields.

- Agriculture: It is used as a fertilizer, particularly for crops requiring iron. [, ]

- Animal feed: It can be incorporated into animal feed to supplement iron levels. [, ]

- Bioleaching: It serves as a medium for sulfur-oxidizing bacteria in bioleaching processes for extracting gold and silver from ores. []

Q9: What are the research needs regarding ferrous sulfate heptahydrate's impact on livestock?

A: While ferrous sulfate heptahydrate is used in animal feed, further research is needed to fully understand its impact on rumen fermentation, microbial communities, and meat quality in different livestock. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)